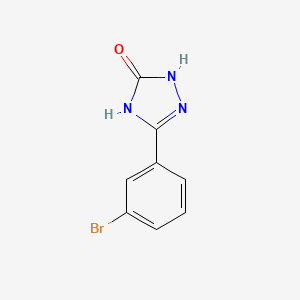

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a bromophenyl group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzohydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazole ring.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The compound belongs to the triazole family, which is known for its presence in various pharmaceuticals. Triazoles have been extensively studied for their potential as antifungal, antibacterial, and anti-inflammatory agents. The structural characteristics of 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one enable it to interact with biological targets effectively.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Compounds similar to this compound have shown effectiveness against fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. Research indicates that modifications in the triazole structure can enhance antifungal activity significantly .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds featuring the triazole ring have demonstrated the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) stimulation . This suggests that this compound could be a candidate for developing new anti-inflammatory drugs.

Antibacterial Applications

The antibacterial activity of triazole derivatives has been a focus of research due to rising antibiotic resistance. This compound has shown promising results against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications to the triazole ring or substituents can lead to enhanced biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Halogen Substitution | Can enhance or reduce antibacterial activity depending on position |

| Alkyl Chain Length | Increasing length may improve antibacterial efficacy |

| Heterocyclic Fragments | Electron-donating groups can enhance interaction with biological targets |

Case Studies and Research Findings

Several case studies illustrate the applications of this compound and similar compounds:

Case Study 1: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and evaluated their anti-inflammatory properties using cellular assays. The results indicated that certain compounds exhibited significant inhibition of TNF-α production in macrophages .

Case Study 2: Antibacterial Efficacy

Another research effort focused on synthesizing triazole-based hybrids to assess their antibacterial properties against resistant strains of bacteria. The findings showed that some derivatives had MIC values comparable to standard antibiotics like ciprofloxacin .

Mecanismo De Acción

The mechanism of action of 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation . The compound can also interact with cellular membranes, leading to disruption of membrane integrity and cell death.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- 5-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- 5-(3-Methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further functionalization. Additionally, the compound’s ability to exhibit antimicrobial and anticancer activities sets it apart from other similar compounds .

Actividad Biológica

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antifungal properties, supported by data tables and relevant research studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₆BrN₃O

- Molecular Weight : 240.06 g/mol

- CAS Number : 1105193-10-9

The presence of the bromophenyl group in its structure is significant for its biological activity. The triazole ring is known for contributing to various pharmacological effects.

Anticancer Activity

Research has demonstrated that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation in various cancer lines:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 27.3 | |

| Other Triazole Derivative | HCT-116 (Colon Cancer) | 6.2 |

The compound exhibited a notable IC₅₀ value against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been extensively studied. The following table summarizes findings related to the antibacterial activity of this compound:

These results suggest that this compound may serve as a viable antibacterial agent against common pathogens.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The following data illustrate the antifungal activity of related compounds:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 50 | |

| Other Triazole Derivative | Aspergillus niger | 40 |

These findings indicate that the compound could be effective against fungal infections.

The biological activities of triazoles are often attributed to their ability to interfere with cellular processes. For instance:

- Anticancer Mechanism : Triazoles may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.

- Antibacterial Mechanism : They can disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Study on MCF-7 Cells : A study found that modifications to the triazole structure enhanced cytotoxicity against MCF-7 cells significantly compared to standard treatments like doxorubicin .

- In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor sizes and improved survival rates compared to control groups .

Propiedades

IUPAC Name |

3-(3-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWCNQAKRIHBCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.